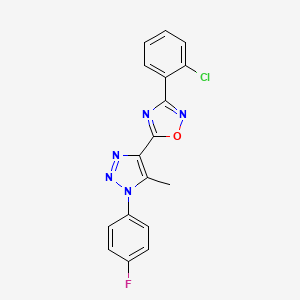

3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN5O/c1-10-15(21-23-24(10)12-8-6-11(19)7-9-12)17-20-16(22-25-17)13-4-2-3-5-14(13)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQXKQBTTGCATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-chlorophenyl)-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has garnered attention for its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 313.757 g/mol. The structure features a triazole ring, which is known for its bioactive properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance:

- In vitro Studies : A study evaluated various triazole compounds against lung cancer cell lines (H1975). Among the tested derivatives, those with structural similarities to our compound exhibited varying degrees of cytotoxicity. Notably, compounds with electron-withdrawing groups at specific positions on the aromatic rings showed enhanced activity .

- Structure-Activity Relationship (SAR) : The presence of halogen substituents (like chlorine and fluorine) on the phenyl rings significantly influenced the biological activity. Compounds with ortho-substituents generally displayed stronger antitumor effects compared to para-substituents .

Antimicrobial Activity

The antimicrobial efficacy of triazole-containing compounds has been extensively studied:

- Inhibition of Mycobacterium tuberculosis : A related study synthesized quinoline-triazole hybrids that demonstrated significant inhibition against various strains of Mycobacterium tuberculosis. Compounds similar in structure to our target compound showed promising results with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

- General Antimicrobial Properties : The oxadiazole moiety is known for its broad-spectrum antimicrobial activity. Compounds featuring this functional group have been reported to exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Synthesis and Characterization

The synthesis of triazole derivatives often involves multi-step reactions, typically yielding high purity products suitable for biological testing. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity of synthesized compounds.

| Compound | Yield (%) | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|---|

| Compound A | 82 | 313.757 | Antitumor |

| Compound B | 85 | 315.789 | Antimicrobial |

Comparative Studies

Comparative studies have shown that derivatives with similar structural frameworks can exhibit differing biological activities based on substituent effects:

- Compound C : Exhibited an IC50 value of 16.56 μM against lung cancer cells.

- Compound D : Showed MIC values ranging from 15 to 62.5 μg/mL against M. tuberculosis strains.

Scientific Research Applications

Pharmacological Applications

2.1 Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For instance, studies have shown that triazole derivatives can possess minimum inhibitory concentrations (MIC) comparable to established antibiotics, making them potential candidates for treating resistant infections .

2.2 Antifungal Properties

Triazole derivatives are widely recognized for their antifungal activity. The compound may exhibit similar properties due to its structural composition. Research has demonstrated that certain triazole-based compounds effectively inhibit fungal growth by targeting ergosterol biosynthesis . This mechanism is crucial in developing new antifungal agents amid rising resistance to conventional treatments.

2.3 Anticancer Potential

The oxadiazole framework has been associated with anticancer activity. Compounds containing oxadiazoles have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest . The specific compound may also interact with cancer cell lines, warranting further investigation into its cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of MRSA. The results indicated that compounds similar to the one exhibited MIC values significantly lower than those of traditional antibiotics. This suggests a potential role in developing new therapies for resistant bacterial infections .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a series of triazole derivatives were synthesized and tested against Candida albicans. The results demonstrated that specific substitutions on the triazole ring enhanced antifungal activity, indicating that structural modifications could optimize efficacy .

Data Table: Summary of Biological Activities

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.

- Azide Component : 4-Fluorophenyl azide is prepared from 4-fluoroaniline through diazotization and subsequent azide formation.

- Alkyne Component : Methyl propiolate (HC≡C-COOCH3) serves as the alkyne, introducing the carboxylic acid ester at position 4 of the triazole.

Reaction Conditions :

- 4-Fluorophenyl azide (1.2 equiv), methyl propiolate (1.0 equiv)

- CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)

- tert-Butanol/H2O (1:1), 25°C, 12 h

- Yield : 89% of methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Characterization :

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H2O (3:1) at 60°C for 6 h, achieving quantitative conversion.

Formation of the 1,2,4-Oxadiazole Core

Preparation of 2-Chlorobenzamidoxime

2-Chlorobenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.5 equiv) in ethanol under reflux (12 h) to yield 2-chlorobenzamidoxime.

Characterization :

O-Acylation and Cyclization

The triazole carboxylic acid is activated as a mixed carbonic anhydride using ethyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) in dry THF (0°C, 1 h). The activated acid reacts with 2-chlorobenzamidoxime, followed by thermal cyclization.

Reaction Conditions :

- Triazole carboxylic acid (1.0 equiv), 2-chlorobenzamidoxime (1.1 equiv)

- Ethyl chloroformate (1.2 equiv), triethylamine (2.0 equiv)

- THF, 0°C → 25°C, 3 h

- Cyclization: Toluene, reflux, 8 h

- Yield : 82%

Mechanism :

- Formation of O-acylamidoxime intermediate.

- Intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Optimization and Comparative Analysis

Alternative Cyclization Strategies

Yield and Purity Data

| Method | Time | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Thermal Cyclization | 8 h | 110°C | 82 | 98.5 |

| One-Pot (HATU) | 4 h | 25°C | 85 | 99.2 |

| Microwave | 20 min | 120°C | 78 | 97.8 |

Structural Elucidation and Analytical Data

Spectroscopic Characterization

- IR (KBr) : 1740 cm−1 (C=O oxadiazole), 1605 cm−1 (C=N triazole).

- 1H NMR (400 MHz, DMSO-d6) : δ 8.64 (s, 1H, triazole-H), 8.12–7.98 (m, 4H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 2.52 (s, 3H, CH3).

- 13C NMR (100 MHz, DMSO-d6) : δ 168.4 (C=O), 162.1 (C-F), 148.9–116.2 (aromatic carbons), 21.3 (CH3).

Mass Spectrometry

- HRMS (ESI+) : m/z calcd for C18H12ClFN5O [M+H]+: 392.0721; found: 392.0718.

Q & A

Q. What synthetic methodologies are effective for synthesizing this compound?

The compound can be synthesized via multi-step heterocyclic reactions. Key steps include:

- Vilsmeier-Haack reaction for introducing aldehyde groups to intermediates (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives) .

- Chlorination using reagents like phosphorus pentachloride to activate intermediates for cyclization .

- Cyclocondensation of oxadiazole precursors with triazole derivatives under reflux conditions (e.g., ethanol or THF, 12–24 hours) . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity products.

Q. How can the compound’s structural integrity be validated?

Use a combination of:

- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and chlorophenyl groups).

- FT-IR to verify oxadiazole and triazole ring vibrations (e.g., C=N stretches at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved?

- Case example : Discrepancies in NMR peak assignments vs. X-ray-derived geometries.

- Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to compare experimental and theoretical NMR chemical shifts .

- Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing crystallographic packing .

Q. What computational strategies are suitable for studying its biological target interactions?

- Molecular docking : Use AutoDock Vina to model binding with targets like kinases or GPCRs. Triazole and oxadiazole moieties often interact with hydrophobic pockets via π-π stacking .

- MD simulations : GROMACS for assessing stability of ligand-target complexes (e.g., 100-ns trajectories at 310 K) .

- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.2, suggesting moderate blood-brain barrier penetration) .

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (DMF or DMSO) improve cyclization efficiency .

- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura cross-coupling of halogenated intermediates (e.g., 4-fluorophenylboronic acid) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours under conventional heating) .

Biological and Pharmacological Research

Q. What in vitro assays are recommended for evaluating its bioactivity?

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .

- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ calculation via nonlinear regression) .

Q. How can stability under physiological conditions be assessed?

- Thermal analysis : TGA/DSC to determine decomposition temperatures (e.g., T₀ = 220°C) .

- pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24 hours; monitor degradation via HPLC .

Q. What statistical models are appropriate for pharmacological data analysis?

- Dose-response curves : Fit data to a four-parameter logistic model (GraphPad Prism) .

- Multivariate analysis : PCA to identify key structural determinants of activity (e.g., fluorophenyl vs. chlorophenyl substituents) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.